(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-2-yl)pentanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-2-yl)pentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group, a pyridinyl group, and a pentanoic acid backbone. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-2-yl)pentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions.
Formation of the pentanoic acid backbone:
Deprotection and final coupling: The Fmoc group is removed, and the final coupling reaction is performed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridinyl group or the pentanoic acid backbone.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-2-yl)pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-2-yl)pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenylmethoxycarbonyl-protected amino acids and pyridinyl-substituted pentanoic acids. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry.
Uniqueness
What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-2-yl)pentanoic acid apart is its unique combination of functional groups and stereochemistry, which confer specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential therapeutic benefits.
Properties
Molecular Formula |
C26H26N2O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-pyridin-2-ylpentanoic acid |
InChI |
InChI=1S/C26H26N2O4/c1-28(24(25(29)30)15-8-10-18-9-6-7-16-27-18)26(31)32-17-23-21-13-4-2-11-19(21)20-12-3-5-14-22(20)23/h2-7,9,11-14,16,23-24H,8,10,15,17H2,1H3,(H,29,30)/t24-/m1/s1 |
InChI Key |
SMUIQEFCPORVII-XMMPIXPASA-N |
Isomeric SMILES |
CN([C@H](CCCC1=CC=CC=N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CCCC1=CC=CC=N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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